methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate is a chemical compound with a complex structure that includes a thiophene ring, a carboxylate group, and a benzoyl group with two methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate typically involves the reaction of 2,4-dimethoxybenzoic acid with an amine derivative, followed by the introduction of a thiophene ring. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the intermediate products can vary, but they are generally in the range of 40-72% .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The purification of the final product might involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that could be explored for treating various diseases.
Mechanism of Action
The mechanism of action of methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate include other benzamide derivatives and thiophene-containing molecules. Examples include:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- Methyl 3-amino-2-thiophenecarboxylate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(2,4-dimethoxybenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-9-4-5-10(12(8-9)20-2)14(17)16-11-6-7-22-13(11)15(18)21-3/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCSROFTUEUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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